

Experimental Model Systems for Studying Apoptosis Inducer 19

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Compound of Interest

Compound Name: Apoptosis inducer 19

Cat. No.: B15610706

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Application Notes

Introduction

Apoptosis Inducer 19, also identified as Compound 7g, is a novel chalcone acetamide derivative with demonstrated potent pro-apoptotic activity in a variety of cancer cell lines.^[1] This compound has emerged as a significant tool for cancer research, particularly in the context of aggressive and difficult-to-treat cancers such as triple-negative breast cancer (TNBC).^[1] Its mechanism of action primarily involves the induction of the intrinsic mitochondrial-mediated apoptotic pathway.

Mechanism of Action

Apoptosis Inducer 19 exerts its cytotoxic effects through a multi-faceted mechanism that culminates in programmed cell death. The key events include:

- **Induction of Oxidative Stress:** The compound elevates the levels of intracellular reactive oxygen species (ROS), creating a state of oxidative stress that is detrimental to cancer cells.^[1]
- **Disruption of Mitochondrial Membrane Potential (MMP):** **Apoptosis Inducer 19** disrupts the integrity of the mitochondrial membrane, leading to a loss of the mitochondrial membrane

potential.^[1] This is a critical early event in the intrinsic apoptotic cascade.

- **Modulation of Apoptotic Proteins:** The compound upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio further promotes mitochondrial outer membrane permeabilization.^[1]
- **Activation of Caspases:** The disruption of the mitochondrial membrane leads to the release of cytochrome c into the cytoplasm, which in turn activates the caspase cascade, including the key executioner caspase, caspase-3.^[1]

Applications

Apoptosis Inducer 19 is a valuable research tool for:

- Investigating the mechanisms of apoptosis in various cancer types.
- Screening for potential therapeutic agents that target apoptotic pathways.
- Studying the interplay between oxidative stress, mitochondrial dysfunction, and apoptosis.
- Preclinical evaluation of novel anti-cancer strategies, particularly for TNBC.^[1]

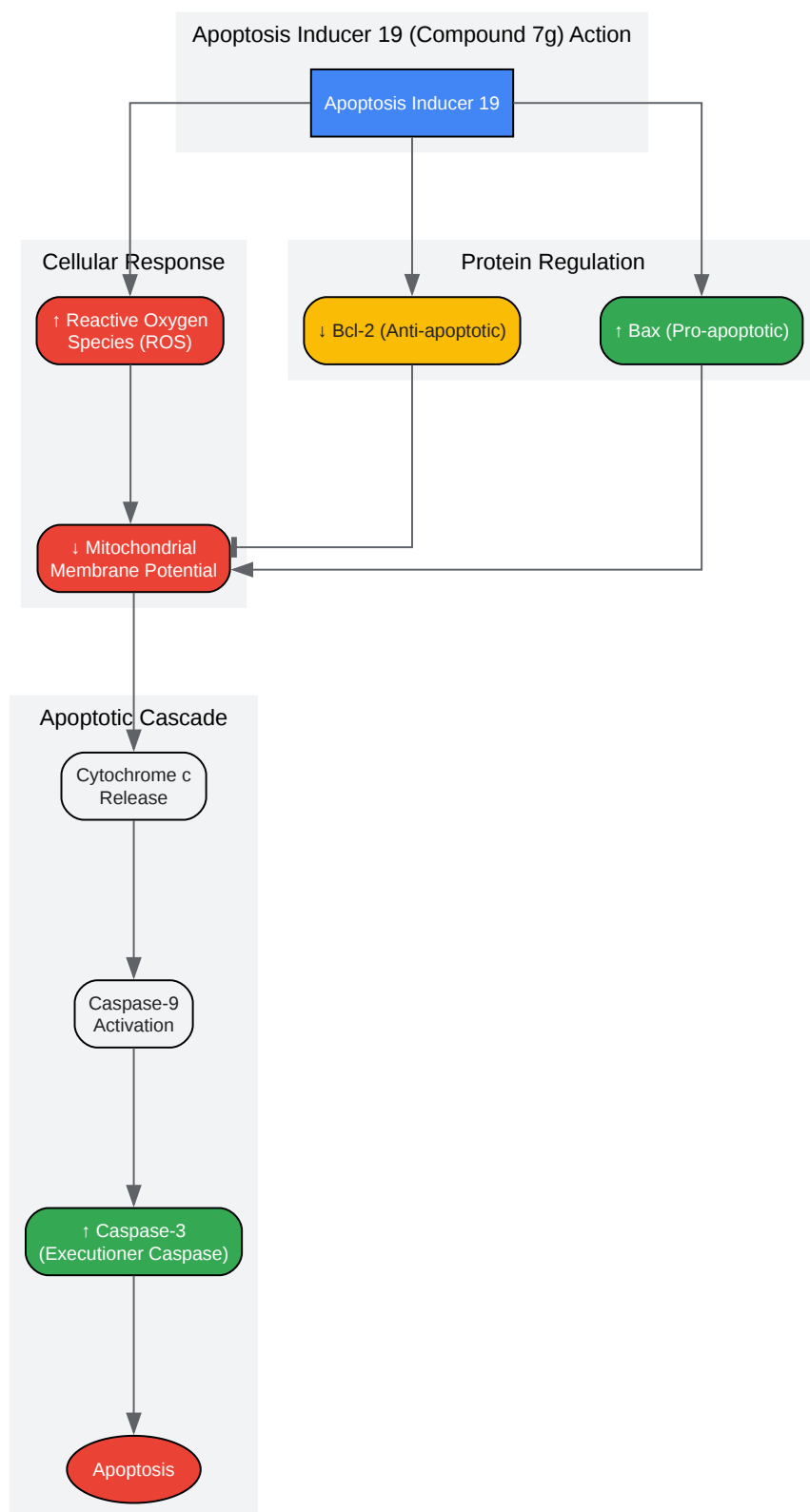
Quantitative Data

The following tables summarize the cytotoxic activity of **Apoptosis Inducer 19** (Compound 7g) in various cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC₅₀) of **Apoptosis Inducer 19**

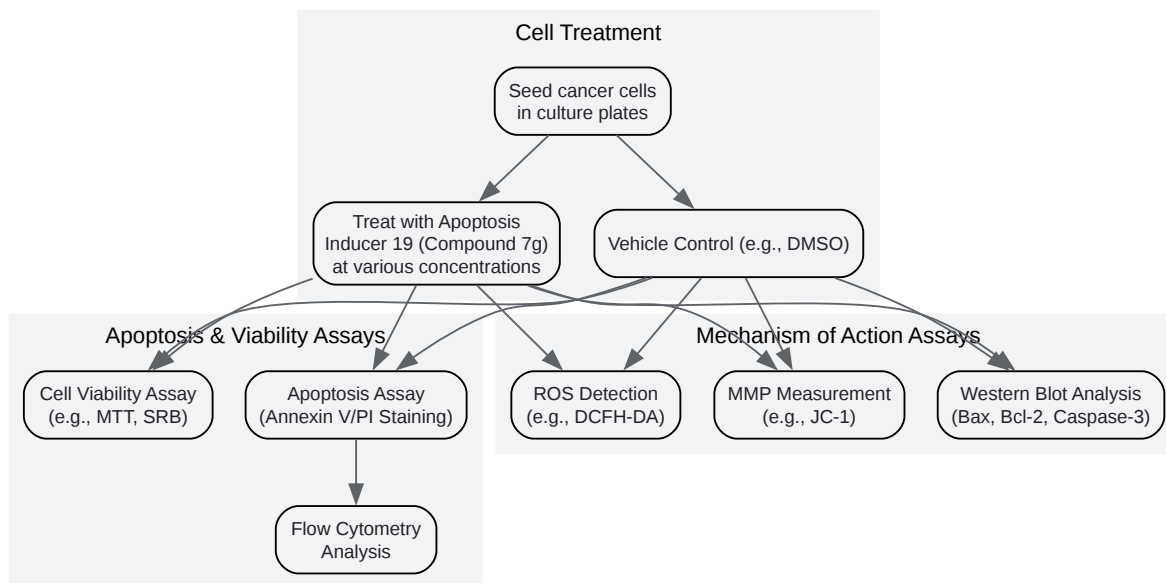
Cell Line	Cancer Type	IC50 (μM)	Reference
MDA-MB-231	Triple-Negative Breast Cancer	Not explicitly quantified, but significant inhibition observed	[1]
MCF-7	Breast Cancer	2.10 ± 0.86	[2]
HT-29	Colorectal Cancer	0.279	[3]
SW-620	Colorectal Cancer	0.299	[3]
MFC	Gastric Cancer	13.73 ± 2.04	[3]
Jurkat	Leukemia	2.36 (CC50)	[4]
CEM	Leukemia	4.73 (CC50)	[4]
HeLa	Cervical Cancer	0.78	[4]
L1210	Murine Leukemia	1.6	[4]

Signaling Pathway and Experimental Workflow Diagrams



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Caption: Signaling pathway of **Apoptosis Inducer 19**.



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Caption: General experimental workflow for in vitro studies.

Experimental Protocols

1. Cell Culture and Treatment

- Cell Lines: MDA-MB-231 (TNBC), HT-29 (colorectal), SW-620 (colorectal), MFC (gastric), Jurkat (leukemia).
- Culture Medium: Use the recommended medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
- Treatment:

- Prepare a stock solution of **Apoptosis Inducer 19** (Compound 7g) in dimethyl sulfoxide (DMSO).
- Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for western blotting and flow cytometry).
- Allow cells to adhere overnight.
- Treat cells with varying concentrations of **Apoptosis Inducer 19** for the desired time period (typically 24-48 hours). Ensure the final DMSO concentration in the culture medium is consistent across all wells and does not exceed 0.1%.

2. Cell Viability Assay (SRB Assay)

- After treatment, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
- Wash the plates five times with slow-running tap water.
- Air dry the plates completely.
- Stain the cells with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
- Wash the plates four times with 1% acetic acid to remove unbound dye.
- Air dry the plates again.
- Dissolve the bound dye in 10 mM Tris base solution.
- Measure the absorbance at 510 nm using a microplate reader.

3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

- Harvest the treated and control cells by trypsinization.
- Wash the cells twice with cold phosphate-buffered saline (PBS).
- Resuspend the cells in 1X binding buffer at a concentration of 1×10^6 cells/mL.

- Add 5 μ L of Annexin V-FITC and 5 μ L of propidium iodide (PI) to 100 μ L of the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X binding buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour.

4. Western Blot Analysis

- Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration using a BCA protein assay kit.
- Separate equal amounts of protein (20-40 μ g) on a 10-12% SDS-PAGE gel.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β -actin or GAPDH) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

5. Mitochondrial Membrane Potential (MMP) Assay (JC-1 Staining)

- Treat cells grown on coverslips or in 6-well plates with **Apoptosis Inducer 19**.

- At the end of the treatment period, add JC-1 staining solution (5 µg/mL) to the culture medium.
- Incubate the cells for 20 minutes at 37°C.
- Wash the cells twice with PBS.
- Analyze the cells immediately using a fluorescence microscope or flow cytometer. In healthy cells, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 exists as monomers and emits green fluorescence.

6. Intracellular Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

- Treat cells with **Apoptosis Inducer 19** for the desired time.
- Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.
- Wash the cells three times with PBS.
- Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation at 488 nm and emission at 525 nm.

7. In Vivo Xenograft Model (Triple-Negative Breast Cancer)

- Animal Model: Female athymic nude mice (4-6 weeks old).
- Tumor Implantation: Subcutaneously inject MDA-MB-231 cells (5×10^6 cells in 100 µL of PBS/Matrigel) into the right flank of each mouse.
- Treatment:
 - When the tumors reach a palpable size (e.g., 100 mm³), randomize the mice into control and treatment groups.
 - Administer **Apoptosis Inducer 19** (formulated in a suitable vehicle) via an appropriate route (e.g., intraperitoneal or oral administration) at a predetermined dose and schedule.

- Administer the vehicle to the control group.
- Monitoring:
 - Measure tumor volume and body weight every 2-3 days.
 - Monitor the general health of the animals.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for apoptotic markers).

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